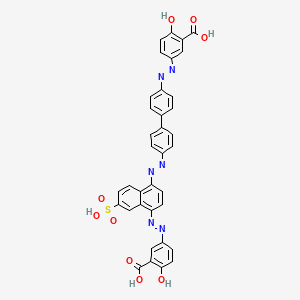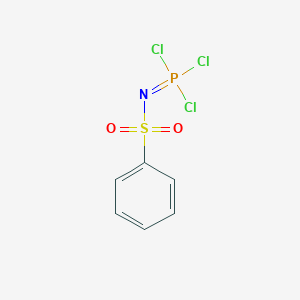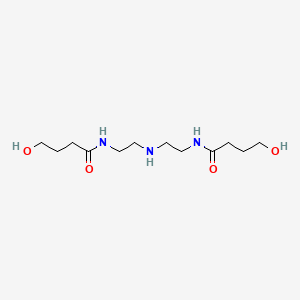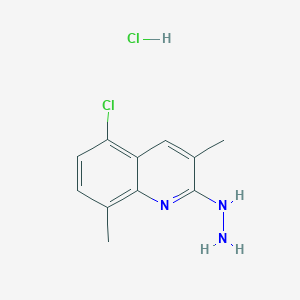
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride is a chemical compound known for its unique bicyclic structure and its applications in various fields of scientific research. This compound is characterized by the presence of a bicyclo[2.2.2]octane ring system, which imparts specific chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Diethylamino Group: This step involves the alkylation of the bicyclic system with diethylamine under basic conditions.
Acetylation: The final step is the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Diels-Alder Reactions: Utilizing high-pressure reactors to increase yield.
Continuous Flow Chemistry: For the alkylation and acetylation steps to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(Bicyclo(2.2.2)oct-2-yl)-2-(methylamino)acetamide hydrochloride
- N-(Bicyclo(2.2.2)oct-2-yl)-2-(ethylamino)acetamide hydrochloride
Uniqueness
N-(Bicyclo(2.2.2)oct-2-yl)-2-(diethylamino)acetamide hydrochloride is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
102585-30-8 |
|---|---|
Molecular Formula |
C14H27ClN2O |
Molecular Weight |
274.83 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.2]octanyl)-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C14H26N2O.ClH/c1-3-16(4-2)10-14(17)15-13-9-11-5-7-12(13)8-6-11;/h11-13H,3-10H2,1-2H3,(H,15,17);1H |
InChI Key |
CVHORXSZKOLECP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1CC2CCC1CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)




![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![6-p-Tolylsulfanyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13752165.png)







